molecular formula C20H20N2O4S B2789266 3,4-dimethoxy-N-(4-(4-methoxyphenyl)-5-methylthiazol-2-yl)benzamide CAS No. 536733-71-8

3,4-dimethoxy-N-(4-(4-methoxyphenyl)-5-methylthiazol-2-yl)benzamide

Cat. No.: B2789266
CAS No.: 536733-71-8
M. Wt: 384.45
InChI Key: CXGNZZBDTVMCMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “3,4-dimethoxy-N-(4-(4-methoxyphenyl)-5-methylthiazol-2-yl)benzamide” is a benzamide derivative. Benzamides are a class of compounds containing a benzene ring attached to an amide functional group . They are used in a variety of applications, including in the synthesis of pharmaceuticals .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its precise molecular structure. Some general properties of benzamides include being solid at room temperature and being soluble in common organic solvents .

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. For example, some benzamides are used as antipsychotic drugs and work by blocking dopamine receptors in the brain .

Safety and Hazards

As with any chemical compound, handling “3,4-dimethoxy-N-(4-(4-methoxyphenyl)-5-methylthiazol-2-yl)benzamide” would require appropriate safety measures. This typically includes wearing personal protective equipment and working in a well-ventilated area .

Future Directions

The future directions for research on this compound would likely depend on its potential applications. Given the wide range of uses for benzamides, this could include pharmaceutical research, materials science, or chemical synthesis .

Properties

IUPAC Name

3,4-dimethoxy-N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O4S/c1-12-18(13-5-8-15(24-2)9-6-13)21-20(27-12)22-19(23)14-7-10-16(25-3)17(11-14)26-4/h5-11H,1-4H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXGNZZBDTVMCMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(S1)NC(=O)C2=CC(=C(C=C2)OC)OC)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

A procedure similar to that in Example 4 was used. 4-(4-methoxy-phenyl)-5-methyl-thiazol-2-ylamine prepared in Example 52 and 3,4-dimethoxy-benzoyl chloride prepared in the step 1 of Example 12 were used as starting materials, allowed to react at room temperature overnight, followed by post-treatment to give a crude product, which was purified by a silica gel column chromatography eluted with a gradient of dichloromethane and ethyl acetate (20:1) to obtain a product as a white solid in a yield of 63.5%, mp: 174-175 └. 1H-NMR (CDCl3, 400 MHz) δ: 2.51 (3H, s, ArCH3), 3.83 (3H, s, OCH3), 3.92 (3H, s, OCH3), 3.95 (3H, s, OCH3), 6.82˜6.92 (3H, m, ArH), 7.42˜7.56 (4H, m, ArH), 10.83 (1H, br, CONH); EI-MS m/e (%): 384.0 (M+, 66), 165.0 (100); HREI-MS Calcd. for C20H20N2O4S: 384.1144. found: 384.1143. Anal. Calcd. for C20H20N2O4S: C, 62.48; H, 5.24; N, 7.29. found: C, 62.30; H, 5.19; N, 7.30.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Yield
63.5%

Synthesis routes and methods II

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.